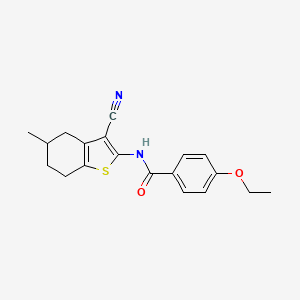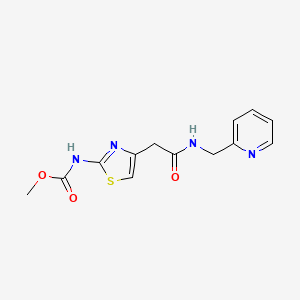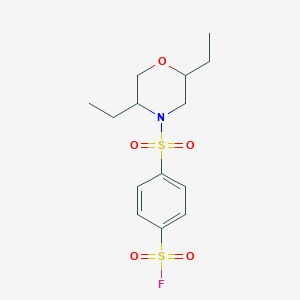
4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride is a specialized chemical compound with the molecular formula C14H20FNO5S2 and a molecular weight of 365.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the core morpholine structure. The sulfonyl fluoride group is then introduced through a series of reactions involving sulfonyl chlorides and fluoride sources under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure purity and yield. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a range of products, including sulfonic acids, amides, and other derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can be used as a probe to study enzyme activities and protein interactions. Its reactivity with specific biological targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a reagent in drug synthesis. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of stable products. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Morpholin-4-yl)sulfonylbenzenesulfonyl fluoride
4-(Ethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
4-(Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
Uniqueness: 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride stands out due to its specific substitution pattern on the morpholine ring, which can influence its reactivity and applications compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(2,5-diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-3-11-10-21-12(4-2)9-16(11)23(19,20)14-7-5-13(6-8-14)22(15,17)18/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJJVBCOHYCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(CO1)CC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
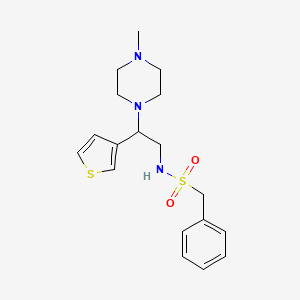

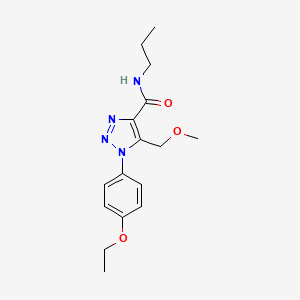
![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
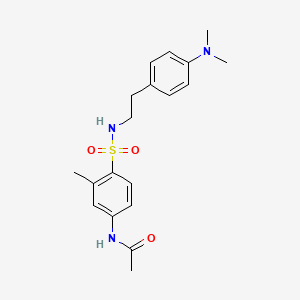
![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)
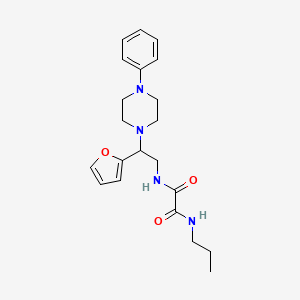
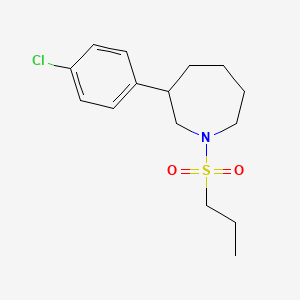
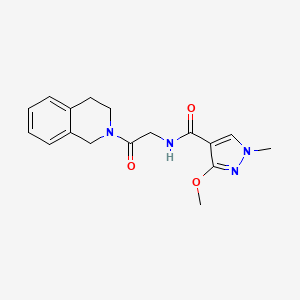
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
